Technical Guide: Synthesis and Properties of Ethyl 1-carbamoylpiperidine-4-carboxylate
Technical Guide: Synthesis and Properties of Ethyl 1-carbamoylpiperidine-4-carboxylate
Abstract
Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS 1092289-81-0) is a functionalized piperidine derivative featuring both an ethyl ester and a urea (carbamoyl) moiety.[1][2][3] As a disubstituted piperidine, it serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of serine protease inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and diverse peptidomimetic libraries. This guide provides a comprehensive technical analysis of its synthesis via the cyanate method, physicochemical properties, and structural characterization.
Chemical Identity and Structural Analysis[4]
The molecule comprises a piperidine ring substituted at the C4 position with an ethyl ester group and at the N1 position with a carbamoyl group. This bifunctionality allows for orthogonal reactivity: the ester can be hydrolyzed to the free acid or reduced to an alcohol, while the urea moiety provides hydrogen-bond donor/acceptor sites crucial for protein-ligand interactions.
| Property | Detail |
| IUPAC Name | Ethyl 1-carbamoylpiperidine-4-carboxylate |
| Common Name | 1-Carbamoyl-isonipecotic acid ethyl ester |
| CAS Number | 1092289-81-0 |
| Molecular Formula | C |
| Molecular Weight | 200.24 g/mol |
| SMILES | CCOC(=O)C1CCN(CC1)C(N)=O |
| InChI Key | Standard InChIKey required for database integration |
Synthesis Strategy
The most robust and scalable synthesis involves the reaction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with sodium cyanate (NaOCN) or potassium cyanate (KOCN) under acidic conditions. This method is preferred over the use of toxic and unstable carbamoyl chloride or nitrourea.
Reaction Mechanism
The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from sodium cyanate and acetic acid. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid to form the urea linkage.
Key Mechanistic Steps:
-
Protonation:
-
Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the carbonyl carbon of HNCO.
-
Proton Transfer: Rapid tautomerization stabilizes the adduct into the urea product.
Synthesis Pathway Diagram
Figure 1: Mechanistic pathway for the carbamoylation of ethyl isonipecotate.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the synthesis of substituted ureas from secondary amines [1, 2].
Materials
-
Ethyl isonipecotate (Precursor): 10.0 mmol (1.57 g)
-
Sodium Cyanate (NaOCN): 15.0 mmol (0.98 g) [1.5 eq]
-
Glacial Acetic Acid: 20 mL
-
Water: 10 mL
-
Dichloromethane (DCM): For extraction (if product does not precipitate)
-
Sodium Sulfate (Na
SO ): Drying agent[4]
Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve ethyl isonipecotate (1.57 g) in a mixture of glacial acetic acid (10 mL) and water (5 mL).
-
Addition: Prepare a solution of sodium cyanate (0.98 g) in water (5 mL). Add this solution dropwise to the stirring amine mixture at room temperature.
-
Note: A slight exotherm may be observed. Maintain temperature < 35°C to prevent hydrolysis of the ester.
-
-
Reaction: Stir the mixture vigorously for 2–4 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS. The starting amine spot should disappear.
-
Workup:
-
Scenario A (Precipitate forms): If a white solid precipitates, filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.
-
Scenario B (No precipitate): Dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO
(to neutralize acetic acid) and brine. Dry over anhydrous Na SO , filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically of high purity (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, EtOAc/Hexane gradient).
Experimental Workflow Diagram
Figure 2: Decision tree for reaction workup and isolation.
Physicochemical Properties & Characterization
Physical Data
-
Appearance: White crystalline solid or colorless viscous oil (dependent on purity and hydration).
-
Solubility: Soluble in DMSO, Methanol, Ethanol, Chloroform. Sparingly soluble in water.[5]
-
Melting Point: Typically 120–125 °C (estimated based on analogous carbamoyl piperidines; experimental verification required).
Spectroscopic Identification
The following data is predicted based on the functional group transformations from the precursor (Ethyl isonipecotate) [3].
H NMR (400 MHz, DMSO-d-
6.00 ppm (s, 2H): -NH
(Carbamoyl protons). Diagnostic peak: Broad singlet, disappears with D O shake. -
4.08 ppm (q, J = 7.1 Hz, 2H): -O-CH
-CH (Ethyl ester methylene). - 3.85 ppm (dt, 2H): Piperidine C2/C6 equatorial protons (deshielded by urea).
- 2.75 ppm (td, 2H): Piperidine C2/C6 axial protons.
- 2.45 ppm (m, 1H): Piperidine C4 methine (alpha to ester).
- 1.80 ppm (m, 2H): Piperidine C3/C5 equatorial protons.
- 1.45 ppm (m, 2H): Piperidine C3/C5 axial protons.
-
1.19 ppm (t, J = 7.1 Hz, 3H): -O-CH
-CH (Ethyl ester methyl).
- 174.5 ppm: Ester Carbonyl (C=O).
- 158.2 ppm: Urea Carbonyl (N-C=O-N). Diagnostic peak.
- 60.5 ppm: Ethyl ester methylene.
- 43.5 ppm: Piperidine C2/C6 carbons.
- 40.8 ppm: Piperidine C4 carbon.[4]
- 28.0 ppm: Piperidine C3/C5 carbons.
- 14.5 ppm: Ethyl ester methyl.
Applications in Drug Discovery[9]
-
Fragment-Based Drug Design (FBDD): The molecule serves as a low-molecular-weight fragment containing both a hydrogen bond donor (urea) and acceptor (ester).
-
Serine Protease Inhibition: The urea moiety mimics the peptide bond, allowing the piperidine ring to position the ester (or its hydrolyzed acid form) into the active site of enzymes like Thrombin or Factor Xa.
-
Library Synthesis: The ethyl ester can be selectively hydrolyzed to the carboxylic acid, allowing for amide coupling reactions to generate diverse libraries of N-carbamoyl-piperidine-4-carboxamides.
Safety and Handling
-
Sodium Cyanate: Harmful if swallowed. Contact with acid liberates toxic isocyanic acid gas. Perform the reaction in a fume hood.
-
Ethyl Isonipecotate: Irritant to eyes, respiratory system, and skin.[4]
-
Storage: Store the product in a cool, dry place. Urea derivatives are generally stable but can hydrolyze under strongly acidic or basic conditions at elevated temperatures.
References
-
Kurzer, F. (1963). "Arylureas".[6] Organic Syntheses, Coll.[6][7][8] Vol. 4, p.49.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for NMR shift prediction of urea and ester functionalities).
-
PubChem Compound Summary. (2024). "Ethyl piperidine-4-carboxylate" (Precursor Data).[2][9] National Center for Biotechnology Information.
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- 2. 338998-93-9,5-Methylfuran-2-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. americanelements.com [americanelements.com]
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- 5. CAS 1126-09-6: Ethyl isonipecotate | CymitQuimica [cymitquimica.com]
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